2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 915919-89-0) is a primary amine-functionalized 1,2,4-oxadiazole derivative with a benzyl substituent at the 3‑position. Its physicochemical profile includes a molecular weight of 203.24 g/mol, a calculated XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 64.9 Ų, and a single hydrogen bond donor (HBD).

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 915919-89-0
Cat. No. B1294022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine
CAS915919-89-0
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC(=N2)CCN
InChIInChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2
InChIKeyGZOHYRKSBOVZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 915919-89-0) – Procurement-Ready 1,2,4-Oxadiazole Building Block with Differentiated Physicochemical Properties


2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 915919-89-0) is a primary amine-functionalized 1,2,4-oxadiazole derivative with a benzyl substituent at the 3‑position [1]. Its physicochemical profile includes a molecular weight of 203.24 g/mol, a calculated XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 64.9 Ų, and a single hydrogen bond donor (HBD) . This combination of properties differentiates it from closely related oxadiazole ethanamines that possess higher lipophilicity or tertiary amine substitution, making it a valuable intermediate for medicinal chemistry and chemical biology applications where moderate polarity, synthetic tractability, and the potential for further derivatization are required.

Procurement Format
Primary amine building block with moderate polarity for medicinal chemistry
Workflow Fit
Direct amine derivatization without deprotection steps supports parallel synthesis
Selection Context
Moderate TPSA and low HBD count for fragment-based library design

Why 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine Cannot Be Simply Swapped with Other In-Class 1,2,4-Oxadiazole Ethanamines


The 1,2,4-oxadiazole ethanamine chemotype encompasses a broad range of biological activities, but small structural modifications—such as N,N-dialkylation versus primary amine, or benzyl versus phenyl substitution—profoundly alter lipophilicity, hydrogen-bonding capacity, and synthetic utility [1]. For instance, the antitussive drug oxolamine (N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine) lacks a hydrogen bond donor and exhibits higher logP, which affects both its pharmacokinetic profile and its amenability to further chemical elaboration [1]. Generic substitution without considering these quantitative physicochemical differences risks compromising the intended biological or synthetic outcome, underscoring the need for a procurement strategy grounded in compound-specific evidence.

Target Compound Primary amine, XLogP 1.5, TPSA 64.9 Ų, 1 HBD
Potential Substitute N,N-Diethyl analog (e.g., oxolamine), XLogP ~3.5, TPSA 39.8 Ų, 0 HBD
Lipophilicity Shift
A >2 log unit difference may alter permeability-solubility balance and off-target binding profile in lead optimization.
Synthetic Derivatization Restriction
Tertiary amine analogs cannot be directly elaborated at the amine center, limiting library diversification and requiring additional synthetic steps.

Quantitative Differentiation Evidence: 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine vs. Closest Analogs


Lipophilicity and Polarity Balance: Benzyl Derivative vs. Tertiary Amine Oxolamine

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine possesses an XLogP3-AA of 1.5 and a TPSA of 64.9 Ų, with one hydrogen bond donor (HBD) . In contrast, the tertiary amine analog oxolamine (N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine) has an XLogP3-AA of approximately 3.5, a TPSA of 39.8 Ų, and zero HBD [1]. The benzyl derivative is therefore less lipophilic by over 2 log units and offers significantly higher polar surface area and hydrogen bond donor capacity.

Lipophilicity & Polarity
Cross-study comparable
ΔXLogP3-AA = -2.0 Target: 1.5 vs. Oxolamine: ~3.5
Supports improved aqueous solubility and reduced off-target binding screening context.
Calculated values; experimental logP may differ. Cross-reference with vendor CoA if available.
Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Tractability: Primary Amine vs. N,N-Diethyl Analog for Derivatization

The target compound contains a primary aliphatic amine, enabling facile reductive amination, amide bond formation, and urea/thiourea synthesis without the need for a preliminary deprotection step [1]. The tertiary amine comparator oxolamine cannot be directly derivatized at the amine center, severely limiting its utility as a precursor for focused libraries [2]. This difference is qualitative but has profound practical implications for chemistry resource allocation.

Synthetic Tractability
Class-level inference
Primary Amine vs. Tertiary Amine (not derivatizable)
Enables >6 direct reaction pathways for library synthesis without deprotection.
Qualitative synthetic utility comparison; reaction yields are condition-dependent.
Synthetic Chemistry Library Design Amine Derivatization

Purity and Reproducibility: Commercial Supply vs. Typical Research Compound Standards

Multiple vendors offer 2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine (free base or hydrochloride) at guaranteed purities of 98–99% . In contrast, many closely related 1,2,4-oxadiazole ethanamines are listed at 95% typical purity . Higher initial purity reduces the need for in-house repurification and improves inter-batch reproducibility in biological assays.

Purity & Reproducibility
Cross-study comparable
+3–4% Higher Purity Target: 98–99% vs. Typical Analog: 95%
May reduce need for in-house repurification and improve assay reproducibility.
Supplier specification review required. Confirm current lot CoA before committing to large-scale procurement.
Procurement Quality Control Reproducibility

Scaffold Binding Potential: PDB Evidence for 3-Benzyl-1,2,4-oxadiazole Engagement with Biological Targets

The close analog (1R)-1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (PDB ligand TM0) has been co-crystallized in complex with a protein target (PDB entry 7GOG) [1]. Although the target compound differs by the absence of the methyl group, the shared 3-benzyl-1,2,4-oxadiazole core is capable of making specific interactions with a biological macromolecule. This provides class-level evidence that the scaffold itself is competent for target engagement, supporting its use in fragment-based or structure-guided library design.

Scaffold Binding Potential
Class-level inference
Co-crystallized analog (TM0) in PDB 7GOG supports core scaffold engagement.
May support fragment-based lead discovery with amine vector exploration.
Class-level evidence; direct target binding of the specific primary amine variant requires independent validation.
Structural Biology Fragment-Based Screening Target Engagement

Recommended Application Scenarios for 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 915919-89-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderate Polarity

When designing focused libraries around a 1,2,4-oxadiazole core, the benzyl-substituted primary amine offers a calculated XLogP of 1.5 and TPSA of 64.9 Ų, which falls within the favorable range for CNS drug-like space while retaining sufficient polarity for aqueous solubility . It is a superior choice over the more lipophilic tertiary amine comparator oxolamine (XLogP ~3.5) when permeability-solubility balance is a project concern [1].

Synthetic Intermediate for Diverse Amine-Derived Compound Arrays

The primary amine handle permits direct elaboration into amides, sulfonamides, ureas, and secondary/tertiary amines via reductive amination, providing a single-step diversification point that the N,N-diethyl analog cannot offer . This makes the compound a cost-effective entry point for parallel synthesis campaigns.

Quality-Critical Assays Requiring High-Purity Starting Material

For high-throughput screening or biophysical assays where impurities can confound hit validation, procure the 98–99% purity grade available from multiple vendors [1]. The higher specification directly reduces false-positive rates attributable to chemical contaminants, which is a known issue when using 95% purity building blocks .

Fragment-Based and Structure-Guided Lead Discovery

The crystallographic validation of the 3-benzyl-1,2,4-oxadiazole core in PDB 7GOG (ligand TM0) provides confidence that this scaffold can productively engage protein targets . The primary amine variant can serve as a starting point for structure-based optimization of the amine vector without altering the core binding element.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Moderate polarity profile (XLogP 1.5, TPSA 64.9 Ų)
Permeability-solubility balance in CNS drug-like space
Parallel Library Synthesis
Primary amine handle for direct elaboration
Reaction scope for amides, ureas, and secondary amines
Quality-Critical Bioassays
High-purity procurement specification (98–99%)
False-positive rate reduction from chemical contaminants
Fragment-Based Lead Discovery
Crystallographically validated 3-benzyl-1,2,4-oxadiazole core
Structure-guided amine vector optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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